molecular formula C17H13N3O4S2 B2979221 4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide CAS No. 268733-43-3

4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide

Cat. No.: B2979221
CAS No.: 268733-43-3
M. Wt: 387.43
InChI Key: JECIQNSISSAMRX-UHFFFAOYSA-N
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Description

4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of a nitro-substituted benzoyl chloride with a tricyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor functions. The nitro group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide analogs: Compounds with similar tricyclic structures but different substituents on the benzamide moiety.

    Other tricyclic compounds: Molecules with similar tricyclic frameworks but lacking the nitro or benzamide groups.

Uniqueness

This compound is unique due to its specific combination of a nitro group, a benzamide moiety, and a tricyclic structure containing nitrogen, sulfur, and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c21-14(9-5-7-10(8-6-9)20(23)24)18-17-19-15-13(16(22)26-17)11-3-1-2-4-12(11)25-15/h5-8H,1-4H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECIQNSISSAMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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